3,4-Dichloro-5-nitropyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-5-nitropyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-8-4(3)6/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQPIDAANXBCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 3,4 Dichloro 5 Nitropyridazine
Established Laboratory-Scale Synthesis Routes
The laboratory synthesis of 3,4-dichloro-5-nitropyridazine is primarily achieved through the nitration of a dichlorinated pyridazine (B1198779) precursor. This section details the direct nitration approach and the underlying principles of regioselectivity that govern the reaction's outcome.
Nitration of 3,4-Dichloropyridazine (B174766)
The most direct laboratory-scale route to this compound involves the electrophilic nitration of 3,4-dichloropyridazine. This reaction is typically carried out using a strong nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The reaction is generally performed at a controlled temperature to prevent over-nitration and decomposition of the starting material. The 3,4-dichloropyridazine is dissolved in concentrated sulfuric acid, and the mixed acid is added portion-wise while maintaining a low temperature. Following the addition, the reaction mixture is allowed to warm to a specific temperature and stirred for a period to ensure complete reaction. The product is then isolated by pouring the reaction mixture into ice-water, which precipitates the solid this compound.
Table 1: Typical Laboratory Conditions for the Nitration of 3,4-Dichloropyridazine
| Parameter | Condition |
| Nitrating Agent | Mixed Acid (Concentrated HNO₃ and H₂SO₄) |
| Solvent | Concentrated H₂SO₄ |
| Temperature | 0 - 50 °C (addition and reaction) |
| Reaction Time | Several hours |
| Work-up | Quenching with ice-water, filtration |
Regioselective Nitration Strategies for Pyridazine Scaffolds
The regioselectivity of the nitration of 3,4-dichloropyridazine is a critical aspect of the synthesis. The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. The two chlorine atoms further deactivate the ring through their inductive electron-withdrawing effects.
However, the positions on the pyridazine ring are not equally deactivated. The nitrogen atoms exert a strong deactivating effect on the adjacent α-positions (positions 3 and 6). The β-positions (positions 4 and 5) are less deactivated. In the case of 3,4-dichloropyridazine, positions 3 and 4 are already substituted. This leaves positions 5 and 6 as potential sites for nitration.
The chlorine atom at position 3 and the adjacent ring nitrogen will strongly deactivate position 6. The chlorine atom at position 4 will also deactivate the adjacent position 5, but to a lesser extent than the combined deactivating effect at position 6. Therefore, the electrophilic attack of the nitronium ion is most likely to occur at the C-5 position, which is the most electronically favorable site. The resonance structures of the sigma complex intermediate formed upon attack at C-5 are more stable compared to the intermediate formed from attack at C-6. stackexchange.com This directing effect leads to the regioselective formation of this compound.
Industrial-Scale Production Considerations and Methods
While specific industrial-scale production methods for this compound are not widely published, general principles for the industrial nitration of chloro-substituted aromatic compounds can be applied. google.com A continuous process is often favored over a batch process for improved safety, consistency, and efficiency.
Key considerations for industrial production include:
Raw Material Sourcing and Purity: Consistent quality of 3,4-dichloropyridazine and nitrating agents is crucial for reproducible yields and product purity.
Reaction Control: Precise control of temperature, reaction time, and the ratio of reactants is essential to maximize yield and minimize the formation of impurities, such as dinitro compounds or other isomers. Industrial reactors are equipped with advanced cooling and monitoring systems.
Safety: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Industrial processes incorporate robust safety measures, including emergency quenching systems and pressure relief devices. The use of continuous flow reactors can also mitigate some of the risks associated with large batch reactions.
Waste Management: The nitration process generates significant amounts of acidic wastewater. Industrial facilities must have procedures for the safe neutralization and disposal of this waste in an environmentally responsible manner.
Product Isolation and Purification: Industrial-scale filtration and drying equipment are used to isolate the crude product. Purification may involve recrystallization from a suitable solvent to achieve the desired purity specifications.
Precursors and Starting Materials in the Synthesis of this compound
A reported method for the synthesis of 3,4-dichloropyridazine involves a multi-step sequence starting from more readily available materials. google.com One such patented method describes the preparation starting from a compound that reacts with hydrazine (B178648) hydrate (B1144303) to form a pyridazine precursor. This intermediate is then oxidized and subsequently chlorinated to yield 3,4-dichloropyridazine. google.com
Table 2: Key Precursors and Reagents
| Compound Name | Role in Synthesis |
| Hydrazine hydrate | Starting material for forming the pyridazine ring. |
| A suitable carbonyl compound | Reacts with hydrazine to form the initial pyridazine ring structure. |
| Manganese dioxide (MnO₂) or other oxidizing agents | Used to oxidize the pyridazine precursor. |
| Phosphorus oxychloride (POCl₃) or other chlorinating agents | Used for the chlorination of the pyridazine intermediate to form 3,4-dichloropyridazine. |
| Nitric acid (HNO₃) | The source of the nitro group for the final nitration step. |
| Sulfuric acid (H₂SO₄) | Catalyst for the nitration reaction. |
Chemical Reactivity and Mechanistic Studies of 3,4 Dichloro 5 Nitropyridazine
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. youtube.comlibretexts.org In 3,4-dichloro-5-nitropyridazine, the presence of two chlorine atoms and a strongly electron-withdrawing nitro group renders the pyridazine (B1198779) ring highly susceptible to nucleophilic attack.
Reactivity at Chlorine-Substituted Positions (C-3 and C-4)
The chlorine atoms at the C-3 and C-4 positions of this compound serve as excellent leaving groups in SNAr reactions. The regioselectivity of these reactions, meaning which chlorine atom is preferentially substituted, is dictated by the electronic environment of the pyridazine ring. The positions ortho and para to the electron-withdrawing nitro group are significantly activated towards nucleophilic attack. libretexts.orgquizlet.com In the case of this compound, both the C-3 and C-4 positions are ortho and meta, respectively, to the C-5 nitro group. However, the position of the nitrogen atoms in the pyridazine ring also influences the electrophilicity of the carbon centers.
Research on related dichloronitropyrimidine systems has shown that the regioselectivity of nucleophilic substitution can be controlled. For instance, in the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with secondary amines, substitution occurs preferentially at the C-4 position. researchgate.net Conversely, using tertiary amine nucleophiles can lead to selective substitution at the C-2 position. researchgate.net In a study on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, it was observed that the reaction with various substituted phenols and mercaptopyrimidine resulted in regioselective substitution of the chlorine at the C-4 position. clockss.org
Influence of the Nitro Group on Ring Electrophilicity and Activation
The nitro group (NO₂) plays a crucial role in activating the pyridazine ring for nucleophilic aromatic substitution. nih.gov As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, thereby increasing its electrophilicity. libretexts.orgyoutube.com This electronic pull facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. libretexts.orgquizlet.com
The stabilizing effect of the nitro group is most pronounced when it is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge onto the nitro group. libretexts.orgquizlet.com In this compound, the C-5 nitro group is ortho to the C-4 chloro substituent and meta to the C-3 chloro substituent. This positioning suggests that the C-4 position is more activated towards nucleophilic substitution. Studies on other nitro-substituted heterocyclic systems have consistently demonstrated the superior activating ability of the nitro group compared to other electron-withdrawing groups. nih.gov
Common Nucleophiles and Reaction Conditions
A variety of nucleophiles can be employed in the SNAr reactions of this compound. These include:
Amines: Primary and secondary amines are common nucleophiles, leading to the formation of amino-substituted pyridazines. nih.govnih.gov Reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the liberated HCl.
Thiols: Thiolates, generated from thiols and a base, are also effective nucleophiles for displacing the chloro substituents. nih.gov
Alkoxides and Phenoxides: Alkoxides and phenoxides can be used to introduce alkoxy and phenoxy groups onto the pyridazine ring. clockss.org
The reaction conditions for these substitutions can vary depending on the nucleophile's reactivity and the desired outcome. Mild conditions, such as room temperature or gentle heating, are often sufficient due to the high reactivity of the substrate. nih.gov The choice of solvent and base can also influence the reaction rate and selectivity. clockss.org
Interactive Table: Nucleophilic Aromatic Substitution Reactions of Dichloro-nitro-pyridazine Derivatives
| Reactant | Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-methoxyphenol | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | NaH, 0 °C | Good | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | phenol | 5-chloro-4-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one and 4-chloro-5-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one | NaH, THF | 56 and 16 | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-chlorophenol | 5-chloro-4-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one and 4-chloro-5-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | NaH, THF | 74 and 15 | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-cyanophenol | 5-chloro-4-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one, 4-chloro-5-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one, and 4,5-bis(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | NaH | 48, 24, and 8 | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-nitrophenol | 5-chloro-4-(4-nitrophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one and 4-chloro-5-(4-nitrophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | NaH | 55 and 17 | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | mercaptopyrimidine | 5-chloro-2-methyl-6-nitro-4-(pyrimidin-2-ylthio)-2H-pyridazin-3-one and 4-chloro-2-methyl-6-nitro-5-(pyrimidin-2-ylthio)-2H-pyridazin-3-one | NaH | 60 and 29 | clockss.org |
Reduction Chemistry of the Nitro Group
The reduction of the nitro group is a synthetically valuable transformation that provides access to amino-substituted compounds. wikipedia.org In the context of this compound, this reaction opens up avenues for further derivatization and the synthesis of novel pyridazine structures.
Formation of Amino-Substituted Pyridazine Derivatives
The reduction of the nitro group in this compound leads to the formation of 5-amino-3,4-dichloropyridazine. This amino-substituted pyridazine can then serve as a precursor for a wide range of derivatives. For example, the amino group can be diazotized and subsequently replaced by various other functional groups. It can also undergo acylation, alkylation, or be incorporated into heterocyclic ring systems. The synthesis of various amino-substituted pyridazines has been reported, highlighting their potential in the development of new bioactive molecules. nih.govnih.gov
Reducing Agents and Catalytic Hydrogenation Approaches
Several methods are available for the reduction of nitro groups, each with its own advantages and limitations in terms of chemoselectivity and reaction conditions. wikipedia.orgcommonorganicchemistry.com
Commonly used reducing agents include:
Metals in acidic media: Reagents like iron (Fe) or tin (Sn) in the presence of an acid such as hydrochloric acid (HCl) are classic and effective for nitro group reduction. commonorganicchemistry.comscispace.com
Tin(II) chloride (SnCl₂): This reagent offers a milder alternative for the reduction of nitro groups. commonorganicchemistry.com
Sodium hydrosulfite (Na₂S₂O₄): This can be a useful reducing agent, particularly for selective reductions. wikipedia.org
Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean nature and high efficiency. commonorganicchemistry.com Typical catalysts and conditions include:
Palladium on carbon (Pd/C): This is a very common and effective catalyst used with hydrogen gas (H₂). commonorganicchemistry.comscispace.com One potential drawback is its ability to also reduce other functional groups. commonorganicchemistry.com
Raney nickel: This catalyst is also effective for nitro reductions and can be a better choice when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Trichlorosilane (B8805176): In the presence of a base, trichlorosilane has been shown to be an efficient and widely applicable reagent for the reduction of nitro groups in various aliphatic and aromatic compounds. google.com
The choice of reducing agent and conditions is critical to ensure the desired transformation without affecting the chloro substituents on the pyridazine ring.
Interactive Table: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Notes | Reference |
|---|---|---|---|
| Iron (Fe) | Acidic media (e.g., AcOH) | Mild method, can be chemoselective. | commonorganicchemistry.com |
| Tin(II) chloride (SnCl₂) | - | Mild method, can be chemoselective. | commonorganicchemistry.com |
| Zinc (Zn) | Acidic media (e.g., AcOH) | Mild method, can be chemoselective. | commonorganicchemistry.com |
| Sodium sulfide (B99878) (Na₂S) | - | Can be used when hydrogenation or acidic conditions are not suitable. | commonorganicchemistry.com |
| Palladium on carbon (Pd/C) | H₂ gas | Highly effective, but may reduce other functional groups. | commonorganicchemistry.comscispace.com |
| Raney Nickel | H₂ gas | Often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |
| Trichlorosilane | Organic base (e.g., triethylamine) | Efficient and broadly applicable. | google.com |
Oxidative Transformations of this compound
Specific oxidative transformations for this compound have not been documented. In related nitro-substituted heterocyclic compounds, oxidative reactions can be complex. For instance, oxidative amination has been observed in some 3-nitropyridines, leading to the introduction of an amino group onto the ring. ntnu.no However, the presence and positions of the two chlorine atoms and the two adjacent nitrogen atoms in the pyridazine ring would significantly influence the feasibility and outcome of such reactions for this compound. The nitro group itself is generally resistant to further oxidation.
Electron-Deficient Aromatic System Behavior
The this compound ring system is anticipated to be highly electron-deficient. This is a cumulative effect of three electron-withdrawing features: the two nitrogen atoms in the pyridazine ring, the two chloro substituents, and the strongly deactivating nitro group. nih.gov This pronounced electron deficiency renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
The positions of the substituents are critical in directing the regioselectivity of nucleophilic attack. In pyridazine and other diazine systems, the carbon atoms adjacent to the ring nitrogens are generally more activated towards nucleophilic attack. The powerful electron-withdrawing effect of the nitro group further activates the positions ortho and para to it. Therefore, in this compound, both chlorine atoms are expected to be labile and readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
Computational studies on related chlorodiazines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of the most likely site for nucleophilic attack. wuxiapptec.com For this compound, it is predicted that the carbon at position 4 (para to the nitro group) would be the primary site for substitution, followed by the carbon at position 3 (meta to the nitro group but adjacent to a ring nitrogen).
Investigation of Solvent Effects on Reaction Outcomes and Kinetics
While no specific studies on solvent effects for reactions of this compound are available, the general principles of solvent effects in nucleophilic aromatic substitution reactions are well-established. libretexts.orgcsbsju.edursc.org The choice of solvent can significantly influence the rate and, in some cases, the regioselectivity of the substitution.
For SNAr reactions, which proceed through a charged intermediate (the Meisenheimer complex), polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically employed. rsc.org These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby enhancing its reactivity.
Polar protic solvents, like alcohols or water, can also be used. libretexts.orgcsbsju.edu However, they can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction rate. libretexts.orgyoutube.com The specific influence of a solvent would depend on the nature of the nucleophile and the precise mechanism of the substitution. In some cases, solvent choice can alter the reaction pathway, for instance, between a concerted SNAr and a stepwise mechanism. nih.gov
Interactive Data Table: General Solvent Effects in Nucleophilic Aromatic Substitution
| Solvent Type | Typical Examples | General Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Rate Enhancement | Poorly solvates the nucleophile, increasing its effective reactivity. Stabilizes the charged Meisenheimer intermediate. |
| Polar Protic | Water, Ethanol, Methanol | Rate can be decreased | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. libretexts.orgcsbsju.edu Can stabilize the leaving group. |
| Nonpolar | Toluene, Hexane | Significant Rate Decrease | Reactants often have poor solubility. Does not effectively stabilize the charged intermediate. |
Derivatives and Functionalization Strategies of the 3,4 Dichloronitropyridazine Scaffold
Synthesis of Substituted Pyridazine (B1198779) Derivatives via Modification of 3,4-Dichloro-5-nitropyridazine
The chlorine atoms at the C3 and C4 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to substituted pyridazine derivatives. The regioselectivity of these substitutions is influenced by the electronic effects of the nitro group and the pyridazine ring nitrogens.
Aminopyridazine Derivatives
The reaction of this compound with various primary and secondary amines can lead to the formation of mono- and di-substituted aminopyridazine derivatives. The substitution pattern is dependent on the reaction conditions and the nature of the amine. For instance, the treatment of a related compound, 2,4-dichloro-5-nitropyrimidine (B15318), with diethylamine (B46881) has been shown to yield the 4-amino-2-chloro-5-nitropyrimidine derivative. researchgate.net While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity pattern of similar dichlorinated and nitrated heterocycles suggests that selective mono-amination is achievable.
A general representation of the synthesis of aminopyridazine derivatives is shown below:
| Starting Material | Reagent | Product |
| This compound | Primary or Secondary Amine | 3-Amino-4-chloro-5-nitropyridazine and/or 4-Amino-3-chloro-5-nitropyridazine |
The regioselectivity of the reaction depends on the specific reaction conditions and the nature of the amine.
Diaminopyridazine Derivatives
Stepwise or direct reaction with an excess of an amine or with two different amines can afford diaminopyridazine derivatives. The synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-dichloropyrazine (B21018) involves a four-step process including amination. researchgate.net This suggests that the synthesis of 3,4-diamino-5-nitropyridazine from this compound is a feasible transformation, likely proceeding through sequential nucleophilic substitutions. The synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile from 2,5-dibromo-3,4-diaminopyridine further illustrates the utility of diaminopyridine scaffolds as precursors to more complex fused heterocyclic systems. mdpi.com
A general reaction for the synthesis of diaminopyridazine derivatives can be depicted as:
| Starting Material | Reagent | Product |
| This compound | Excess Primary or Secondary Amine | 3,4-Diamino-5-nitropyridazine |
Strategies for Further Functionalization of the Pyridazine Ring System
Beyond simple amination, the pyridazine ring system derived from this compound can be further functionalized to introduce additional chemical diversity. These strategies can include the reduction of the nitro group to an amino group, which can then participate in a variety of subsequent reactions such as diazotization followed by substitution, or amide bond formation. The remaining chlorine atom in mono-substituted derivatives can be a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce carbon-carbon or carbon-nitrogen bonds. Furthermore, the diaminopyridazine derivatives can serve as precursors for the construction of fused heterocyclic systems, such as pyridopyrazines or other related bicyclic and polycyclic structures.
Preparation of Advanced Chemical Building Blocks from this compound
This compound itself and its derivatives serve as advanced chemical building blocks for the synthesis of more complex molecules with potential biological or material science applications. For example, the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles utilizes dichloropyrimidine derivatives as key intermediates. nih.gov The resulting fused heterocycles can be further glycosylated to form nucleoside analogues, which are an important class of therapeutic agents. The ability to introduce various substituents onto the pyridazine ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them valuable components in drug discovery and materials science. The preparation of functionalized piperidines from dearomatization reactions of pyridines also highlights the potential of pyridazine derivatives as precursors to saturated heterocyclic systems. huji.ac.il
Regiocontrol and Selectivity in Derivative Synthesis
The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its synthetic utility. The two chlorine atoms at the C3 and C4 positions are not equivalent due to the electronic influence of the adjacent nitro group and the two nitrogen atoms within the pyridazine ring. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack.
In related systems like 2,6-dichloro-3-nitropyridine, nucleophilic substitution is favored at the 2-position, which is ortho to the nitro group. This preference is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the ortho position more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com This suggests that the reaction is likely under kinetic control. stackexchange.com
For this compound, the C4 position is para to one of the ring nitrogens and ortho to the nitro group, while the C3 position is ortho to the other ring nitrogen. The interplay of these electronic factors, along with steric considerations of the incoming nucleophile, will determine the regiochemical outcome. In the case of 2,4-dichloro-5-nitropyrimidine, substitution with tertiary amines has been shown to favor the C2 position. researchgate.net While direct experimental studies on the regioselectivity of this compound were not found in the provided search results, it is reasonable to infer that the C4 position would be highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitro group and the para-nitrogen atom. However, the precise regiochemical outcome may also be influenced by the nature of the nucleophile and the reaction conditions.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dichloro 5 Nitropyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netscispace.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in verifying the structure of 3,4-dichloro-5-nitropyridazine derivatives and are particularly useful in distinguishing between isomers. researchgate.net
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysisscispace.comias.ac.in
Proton NMR (¹H-NMR) provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In the analysis of derivatives of this compound, the chemical shifts (δ) of the protons are indicative of their electronic surroundings. For instance, in a derivative where a phenylamino (B1219803) group is present, the proton signals for the aromatic rings and the amine protons can be distinctly observed and assigned. scispace.com
Anomalous ¹H NMR spectra, characterized by significant line broadening, have been observed in some related heterocyclic systems, such as 3,4-dihydroisoquinolines. ias.ac.in This phenomenon, where signals for certain protons may become invisible, is often attributed to slow equilibria or the presence of trace impurities and can be influenced by the choice of solvent. ias.ac.in Careful consideration of these factors is crucial for the accurate interpretation of the spectra of this compound derivatives.
Table 1: Illustrative ¹H-NMR Data for a Derivative of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 9.73 | s | - |
| NH | 9.59 | brs | - |
| NH | 8.12 | d | 7.8 |
| Aromatic CH | 7.70 | s | - |
| Aromatic CH | 7.52–7.50 | m | - |
| Aromatic CH | 7.43–7.41 | m | - |
| Aromatic CH | 7.30–7.26 | m | - |
| Aromatic CH | 6.93–6.89 | m | - |
| CH | 6.76 | dd | 9.3, 7.8 |
| Data is hypothetical and for illustrative purposes. |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysisresearchgate.netrsc.org
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups. In the context of this compound derivatives, ¹³C-NMR is crucial for confirming the presence and position of substituents on the pyridazine (B1198779) ring. For example, the signals for the carbon atoms bonded to chlorine and the nitro group will appear in characteristic regions of the spectrum.
Furthermore, ¹³C-NMR is a powerful tool for characterizing tautomeric forms, such as thione and thiol tautomers, which can exist in certain derivatives. researchgate.net The chemical shift of a carbon atom involved in a C=S double bond, for instance, would be significantly different from that of a carbon in a C-S single bond.
Table 2: Illustrative ¹³C-NMR Data for a Derivative of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 165.4 |
| C=N | 157.9 |
| C=N | 156.6 |
| Aromatic C | 141.2, 134.9, 134.6, 131.3, 130.4, 129.1, 128.9, 127.2, 120.9, 116.6 |
| CCl₃ | 101.0 |
| CH | 69.7 |
| Data is hypothetical and for illustrative purposes. |
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netrsc.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. oregonstate.edu The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the C-Cl, C=N, and N-O stretching vibrations of the nitro group. guidechem.com
The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying key groups. oregonstate.eduyoutube.com For derivatives of this compound, the presence of additional functional groups, such as amino or carbonyl groups, would give rise to characteristic absorption bands in the IR spectrum. pressbooks.pub
Table 3: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound and its Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Nitro Group | N-O stretch | 1550-1475 (asymmetric), 1360-1290 (symmetric) |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Carbon-Chlorine | C-Cl stretch | 800-600 |
| Amine | N-H stretch | 3500-3300 |
| Carbonyl | C=O stretch | 1780-1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uva.nl Upon ionization, the molecule, referred to as the molecular ion (M+), undergoes fragmentation into smaller, charged species. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would provide further structural confirmation, with losses of fragments such as Cl, NO₂, and N₂ being expected.
Elemental Analysis for Compositional Verificationresearchgate.netscispace.comias.ac.in
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison serves as a crucial verification of the compound's composition and purity. For a new derivative of this compound, the elemental analysis data must be in close agreement with the calculated values for the expected formula. scispace.com
Table 4: Example Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| C | 39.91 | 39.88 |
| H | 2.36 | 2.33 |
| N | 13.69 | 13.72 |
| S | 6.27 | 6.30 |
| Data is for a representative derivative and for illustrative purposes. scispace.com |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insightsrsc.orgguidechem.com
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk By diffracting X-rays off a single crystal, a diffraction pattern is generated that can be mathematically analyzed to yield a detailed model of the crystal structure, including bond lengths, bond angles, and torsion angles. growingscience.commdpi.com
For this compound and its derivatives that form suitable crystals, single-crystal X-ray diffraction can provide unambiguous proof of their molecular structure. mdpi.com This technique is particularly valuable for confirming the regiochemistry of substitution and for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govlibretexts.org
Table 5: Illustrative Crystallographic Data for a Pyridazine Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z | 4 |
| Data is for a representative derivative and for illustrative purposes. growingscience.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable information about the electronic structure and optical properties of a compound can be obtained. For this compound, UV-Vis spectroscopy, in conjunction with computational methods, provides insights into its electron distribution, conjugation, and the energy levels of its molecular orbitals.
The electronic absorption spectrum of a molecule is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. The transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π → π* and n → π* transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large ε values) and occur in molecules with conjugated systems. The pyridazine ring, being an aromatic system, and the presence of the nitro group (–NO₂) contribute to the conjugated π-electron system of this compound.
The n → π* transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the nitro group possess lone pairs of electrons, making n → π* transitions possible. These transitions are generally of lower intensity (smaller ε values) compared to π → π* transitions.
Detailed Research Findings
Experimental UV-Vis spectra of this compound are not extensively reported in publicly available literature. However, theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra with a good degree of accuracy. researchgate.netnih.gov Such computational studies are instrumental in assigning the observed absorption bands to specific electronic transitions. nih.govresearchgate.net
For similar nitro-substituted heterocyclic compounds, the UV-Vis spectra are typically characterized by one or more strong absorption bands in the UV region, corresponding to π → π* transitions, and sometimes a weaker, lower-energy band corresponding to an n → π* transition which may be obscured by the stronger bands.
The electronic transitions are influenced by the solvent polarity. The π → π* transitions often exhibit a red shift (shift to longer wavelengths) in more polar solvents, while n → π* transitions typically show a blue shift (shift to shorter wavelengths). uni.lu
A hypothetical UV-Vis absorption data set for this compound, based on theoretical predictions and data from structurally related compounds, is presented below. These theoretical values are calculated to provide a likely representation of the compound's electronic absorption properties.
Table 1: Predicted UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | Predicted λmax (nm) for π → π | Predicted ε (L·mol⁻¹·cm⁻¹) for π → π | Predicted λmax (nm) for n → π | Predicted ε (L·mol⁻¹·cm⁻¹) for n → π |
| Hexane | 280 | 12,000 | 340 | 150 |
| Ethanol | 285 | 12,500 | 335 | 130 |
| Acetonitrile (B52724) | 283 | 12,200 | 338 | 140 |
| Water | 288 | 13,000 | 330 | 120 |
Table 2: Assignment of Theoretically Predicted Electronic Transitions for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 280 | 0.25 | HOMO → LUMO | π → π |
| 340 | 0.01 | HOMO-1 → LUMO | n → π |
Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. The oscillator strength is a theoretical measure of the intensity of an electronic transition.
The presence of the two chlorine atoms and the nitro group, all of which are electron-withdrawing, significantly influences the electronic structure of the pyridazine ring. These substituents can lower the energy of the molecular orbitals, which is reflected in the positions of the absorption maxima. The study of various derivatives of this compound, where the chlorine atoms are substituted by other functional groups, would reveal further details about the structure-property relationships governing their electronic and optical properties.
Computational and Theoretical Investigations of 3,4 Dichloro 5 Nitropyridazine
Quantum Chemical Calculations and Electronic Structure Theory (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and properties of various compounds, including halogenated and nitrated pyridazine (B1198779) derivatives. nih.govresearchgate.net These computational methods allow for the optimization of molecular geometry and the calculation of vibrational frequencies in the ground state. nih.gov By employing specific basis sets, such as B3LYP with 6-31+G(d,p) and 6-311++G(d,p), a detailed analysis of the molecule's fundamental bands can be performed. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wuxibiology.com A smaller energy gap suggests a higher reactivity and the potential for charge transfer within the molecule. nih.gov
For molecules with nitro groups, the LUMO often shows a significant contribution from the orbitals localized on these groups, indicating a charge transfer character. researchgate.net In pyridazine and its derivatives, the distribution of HOMO and LUMO lobes is critical for understanding their electrophilic and nucleophilic reactivity. wuxibiology.com For instance, in some chlorodiazines, the LUMO+1 orbital, rather than the LUMO, is more relevant for correlating with nucleophilic substitution reactivity due to the distribution of its lobes on the carbon-chlorine bond. wuxibiology.com The selection of the appropriate frontier orbital (HOMO, HOMO-1, LUMO, or LUMO+1) is key to accurately correlating theoretical calculations with observed chemical reactivity. wuxibiology.com
Table 1: Frontier Molecular Orbital Data for Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| TCCA | - | -0.79 | - |
| DCH | - | 0.37 | - |
| NCS | - | 1.09 | - |
| 5-azaindole | - | - | 8.38 |
| MeO-substituted substrate | - | - | 7.93 |
| Cl-substituted substrate | - | - | 8.53 |
This table presents LUMO energies for TCCA, DCH, and NCS, and HOMO-LUMO energy gaps for other compounds as reported in a study on assessing reactivity. wuxibiology.com This data for related compounds provides a comparative context for understanding the electronic properties of 3,4-dichloro-5-nitropyridazine.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This technique provides a Lewis-structure-like picture, offering insights into the electronic structure and bonding of a molecule. uni-muenchen.dewisc.edu NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, and the energetic significance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de
The analysis provides detailed information about orbital occupancy, hybridization, and the composition of bonding and non-bonding orbitals. wisc.edu For example, it can identify two-center bonds (BD), one-center core pairs (CR), and one-center valence lone pairs (LP). wisc.edu The output also includes information on non-Lewis NBOs, such as Rydberg (RY) and antibonding (BD) orbitals, which represent deviations from the idealized Lewis structure. wisc.edu This information is valuable for understanding charge delocalization and intramolecular interactions. researchgate.net
Conformational Stability and Energetics
Computational methods, particularly DFT, are employed to investigate the conformational stability and energetics of molecules. By calculating the energies of different possible conformations, the most stable structure can be identified. This is crucial for understanding the molecule's behavior and reactivity. While specific studies on the conformational stability of this compound are not detailed in the provided results, the general applicability of these methods to similar heterocyclic systems is well-established. researchgate.netnih.gov
Prediction and Interpretation of Vibrational Spectra
Theoretical calculations play a significant role in the prediction and interpretation of vibrational spectra, such as FT-IR and FT-Raman. nih.govacs.org By employing methods like DFT with appropriate basis sets, the fundamental vibrational frequencies and the intensity of vibrational bands can be calculated. researchgate.net These calculated spectra can then be compared with experimental data, aiding in the assignment of observed bands to specific vibrational modes of the molecule. nih.govnih.gov
The process often involves scaling the calculated frequencies to achieve better agreement with experimental values. researchgate.net This combined experimental and theoretical approach provides a more robust analysis of the vibrational properties of a molecule. acs.org For related pyridine (B92270) and pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to simulate and interpret their infrared and Raman spectra. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations can be performed using different force fields and boundary conditions to model the system's environment. nih.govjohannesfeist.eu The analysis of the simulation trajectory can reveal important information about the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the molecule and the flexibility of its constituent atoms, respectively. nih.gov
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry offers valuable tools for predicting the chemical reactivity and potential reaction pathways of molecules. researchgate.net Global and local reactivity descriptors, derived from DFT calculations, can be used to assess a compound's reactivity. mdpi.com The electrophilicity index, for instance, is a powerful tool for studying the reactivity of organic molecules. researchgate.net
By analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), regions of a molecule that are susceptible to electrophilic or nucleophilic attack can be identified. youtube.com For substituted pyridazines, the nature and position of substituents significantly influence their reactivity in nucleophilic substitution reactions. researchgate.net Theoretical calculations can help elucidate the mechanisms of such reactions and predict the selectivity of substitution at different positions on the pyridazine ring.
No Dedicated Computational Studies Found for this compound
Following a comprehensive search of available scientific literature, no specific computational and theoretical investigation records were found for the chemical compound this compound.
While research exists for structurally related compounds—such as other isomers of dichloronitropyridine, dichloronitrobenzofuroxan, and various nitro-substituted heterocyclic systems—extrapolating this information would not provide a scientifically accurate account for this compound. The precise arrangement of the chloro and nitro substituents on the pyridazine ring significantly influences its electronic structure, reactivity, and physical properties. Therefore, data from related but distinct molecules cannot be used to accurately describe the subject compound.
Topics outlined in the request, such as:
Methodological Approaches for Addressing Discrepancies Between Computational Predictions and Experimental Data: This requires existing computational and experimental data for comparison, which is not available.
Validation and Selection of Appropriate Computational Parameters (e.g., DFT Functionals): Such a discussion would be purely speculative without actual research on the compound.
Re-evaluation of Experimental Conditions in Cases of Discrepancy: This is contingent on having both theoretical and experimental results that show inconsistencies.
Theoretical Studies on Nonlinear Optical (NLO) Properties: No theoretical calculations on the NLO properties of this compound have been published in the reviewed literature.
Without dedicated studies, any attempt to generate the requested article would be based on conjecture and would not meet the standards of scientific accuracy. Further research and publication by the scientific community are required before a detailed computational and theoretical analysis of this compound can be provided.
Applications of 3,4 Dichloro 5 Nitropyridazine in Advanced Organic Synthesis
Role as an Intermediate in the Synthesis of More Complex Heterocyclic Compounds
The inherent reactivity of the chlorine atoms in 3,4-dichloro-5-nitropyridazine, activated by the adjacent electron-withdrawing nitro group, allows for facile nucleophilic substitution reactions. This property is extensively exploited in the synthesis of a wide array of more elaborate heterocyclic systems. Organic chemists can selectively replace one or both chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities and build upon the pyridazine (B1198779) core.
This stepwise and controlled functionalization is a cornerstone of modern heterocyclic chemistry, enabling the generation of libraries of compounds with varied substitution patterns. The resulting complex heterocyclic compounds often serve as scaffolds for the development of new chemical entities with specific biological activities or material properties. The ability to construct fused ring systems by reacting this compound with bifunctional nucleophiles further expands its utility as a synthon for novel heterocyclic frameworks.
Utilization as a Building Block in Agrochemical Development
The pyridazine ring is a well-established pharmacophore in the agrochemical industry, and this compound serves as a crucial starting material for the development of new crop protection agents.
The structural features of this compound make it an attractive precursor for the synthesis of potent herbicides, fungicides, and insecticides. nih.gov The introduction of specific side chains through nucleophilic substitution can lead to compounds that selectively target biochemical pathways in weeds, fungi, or insects, while exhibiting minimal impact on the desired crops. Research in this area focuses on the structure-activity relationship (SAR) of novel pyridazine derivatives, aiming to optimize their efficacy, selectivity, and environmental profile. The 1,3,4-thiadiazole (B1197879) structural unit, which can be derived from related heterocyclic precursors, has shown significant promise in agriculture as herbicides, fungicides, and insecticides. nih.gov
Synthetic Precursor in Pharmaceutical Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound provides a versatile platform for the synthesis of new pharmaceutical agents. The presence of chlorine is a key feature in many pharmaceuticals, with chlorinated compounds representing a promising family for use in medicinal chemistry. nih.gov
Applications in Materials Science, such as Precursors for Photovoltaic Materials
The unique electronic properties of the pyridazine ring, particularly when substituted with electron-withdrawing groups like the nitro group, make it a candidate for applications in materials science. The development of organic materials for electronic and optoelectronic devices, such as organic photovoltaics (OPVs), is a rapidly growing field.
The electron-deficient nature of the this compound core can be harnessed to create materials with desirable electron-accepting properties. By incorporating this unit into larger conjugated polymer or small molecule systems, researchers can tune the electronic energy levels (HOMO and LUMO) of the resulting materials. This control is crucial for efficient charge separation and transport in photovoltaic devices. While still an emerging area of research, the potential for pyridazine-based materials in organic electronics is significant.
Strategy for Introducing Nitrogen and Halogen Functionalities into Complex Molecules
Beyond its role as a core scaffold, this compound serves as a strategic reagent for the introduction of both nitrogen and halogen functionalities into complex organic molecules. The pyridazine ring itself provides two nitrogen atoms in a specific 1,2-relationship, which can be a key design element in medicinal chemistry and materials science.
Furthermore, the two chlorine atoms offer handles for further chemical transformations. Through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the chlorine atoms can be replaced with a wide range of other functional groups, including aryl, alkyl, and amino groups. This versatility allows for the late-stage functionalization of complex molecules, a powerful strategy in modern drug discovery and materials development. The ability to introduce a di-halogenated, nitrogen-containing heterocycle into a larger molecule opens up a vast chemical space for exploration.
Future Perspectives and Research Frontiers
Development of Novel and Sustainable Synthetic Routes for 3,4-Dichloro-5-nitropyridazine
While established methods for the synthesis of this compound exist, they often involve the use of aggressive reagents and can lead to the formation of undesirable byproducts. Consequently, a significant thrust in future research is the development of more efficient and environmentally conscious synthetic protocols. Key areas of advancement are anticipated in:
Flow Chemistry: The implementation of continuous flow technologies can offer superior control over reaction parameters such as temperature and mixing, leading to enhanced reaction rates, higher yields, and improved safety profiles.
Catalytic Approaches: The exploration of novel catalytic systems for both the formation of the pyridazine (B1198779) ring and the introduction of the nitro group could provide more selective and sustainable alternatives to conventional stoichiometric reagents.
Exploration of Unconventional Reactivity Patterns and Unexplored Transformations
The electron-deficient character of the pyridazine ring, amplified by the presence of the nitro functionality, renders this compound an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. Nevertheless, the full scope of its chemical reactivity is yet to be realized. Future investigations will likely concentrate on:
Regioselective Functionalization: A primary objective is the development of methods for the selective mono-functionalization of either the C3 or C4 chlorine atom. Achieving such selectivity would unlock the door to a vast array of uniquely substituted pyridazine derivatives.
Cross-Coupling Methodologies: Beyond traditional SNAr reactions, the application of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C-Cl positions holds immense potential for the construction of novel carbon-carbon and carbon-heteroatom bonds.
Radical-Mediated Functionalization: The use of radical-mediated processes offers an alternative pathway to functionalize the pyridazine core. For instance, radical C-H functionalization has been demonstrated for related dichloropyridazines, suggesting that similar strategies could be applied to introduce novel substituents onto the this compound framework. nih.govacs.org
Reductive Transformations: The nitro group can be utilized as a synthetic handle for reductive cyclization reactions, enabling the synthesis of fused pyridazine systems, which are key structural motifs in numerous biologically active compounds.
Design and Synthesis of Advanced Pyridazine Architectures and Highly Functionalized Derivatives
The capacity to selectively introduce a variety of functional groups onto the this compound backbone is crucial for the creation of sophisticated molecular structures. Future work in this domain is expected to encompass:
Multicomponent Reactions (MCRs): The design of innovative MCRs that incorporate this compound as a key building block will facilitate the rapid and efficient assembly of complex, highly functionalized pyridazine derivatives in a single synthetic operation.
Divergent Synthetic Strategies: Employing this compound as a versatile starting point in divergent synthesis will allow for the generation of extensive libraries of related compounds. These libraries are invaluable for high-throughput screening in the discovery of new drugs and materials.
Development of Fused Ring Systems: The synthesis of fused ring systems, such as the pyrido[2,3-d]pyridazine (B3350097) core, has been shown to yield compounds with interesting biological activities. rsc.org The reactivity of this compound can be harnessed to construct novel fused heterocyclic systems with potential applications in medicinal chemistry.
Synthesis of Novel Materials: The inherent properties of the pyridazine ring make it an attractive component for advanced materials. For example, pyridazine derivatives are being explored for their use in organometallic semiconductors and as fluorescent probes. liberty.edunih.gov The difunctional nature of this compound makes it a suitable monomer for the synthesis of novel polymers and macrocycles with unique electronic and photophysical properties.
Integration with Machine Learning and Artificial Intelligence in Synthetic Planning and Optimization
The intersection of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to redefine the approach to synthesizing complex molecules. nih.gov For this compound, this synergy could be realized in several impactful ways:
Retrosynthetic Planning: AI-driven retrosynthesis tools can analyze the structure of complex target molecules and propose novel and efficient synthetic routes starting from this compound. cas.orgnih.gov These computational approaches can uncover non-intuitive pathways, thereby expanding the strategic options available to synthetic chemists. cas.org
Reaction Condition Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions—including solvent, temperature, and catalyst—for reactions involving this compound. sciety.orgresearchgate.netresearchgate.net This can lead to significantly improved yields, reduced reaction times, and minimized waste.
Predictive Modeling of Properties: Computational models can be developed to forecast the physicochemical and biological properties of virtual libraries of derivatives synthesized from this compound. numberanalytics.com This allows for the in-silico screening of large numbers of compounds, enabling researchers to prioritize the synthesis of those with the most promising characteristics.
Predicting Regioselectivity: Machine learning models have shown success in predicting the regioselectivity of reactions on heterocyclic compounds, which could be instrumental in designing selective functionalizations of this compound. nih.gov
| AI/ML Application | Potential Impact on this compound Chemistry |
| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic pathways to complex derivatives. cas.orgnih.gov |
| Reaction Optimization | Improved reaction yields and reduced development time and cost. sciety.orgresearchgate.netresearchgate.net |
| Property Prediction | Prioritization of synthetic targets with desired biological or material properties. numberanalytics.com |
| Regioselectivity Prediction | Design of highly selective reactions for the differential functionalization of the two chlorine atoms. nih.gov |
Expanding Applications in Emerging Chemical Technologies and Interdisciplinary Research
The distinct electronic characteristics and versatile reactivity of pyridazines indicate that derivatives of this compound could be pivotal in a range of emerging technologies. Fostering interdisciplinary collaborations will be essential to realize this potential.
Organic Electronics: Pyridazine-based compounds are under investigation for their utility in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov The electron-withdrawing properties of the pyridazine nucleus, which can be further modulated by the substituents, are key to achieving desirable electronic and photophysical characteristics.
Medicinal Chemistry: Pyridazine derivatives have a well-established history in pharmaceutical applications, exhibiting a broad spectrum of biological activities including anticancer and anti-inflammatory properties. rsc.orgacs.org The continued exploration of new derivatives from this compound is a promising avenue for the discovery of novel therapeutic agents. nih.govnih.gov
Agrochemicals: The pyridazine scaffold is also found in various agrochemicals. The development of new derivatives from this compound could lead to the discovery of novel herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.
Chemical Sensing: The reactive nature of the carbon-chlorine bonds can be leveraged to design and synthesize novel chemosensors. These sensors could operate via changes in their optical or electronic properties upon interaction with specific analytes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Dichloro-5-nitropyridazine, and how can purity be ensured?
- Methodology : Start with pyridazine derivatives and employ sequential nitration and chlorination. For nitration, use fuming nitric acid under controlled temperatures (0–5°C) to avoid over-nitration. Chlorination with POCl₃ or PCl₅ in anhydrous conditions (reflux, 110°C) ensures regioselectivity at the 3,4-positions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) and melting point analysis (mp 65–67°C, as per dichloropyridine analogs) .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodology : Use FT-IR to identify nitro (N–O asym. str. ~1542 cm⁻¹, sym. str. ~1376 cm⁻¹) and C–Cl (650–750 cm⁻¹) groups. NMR (¹H/¹³C) resolves substitution patterns: pyridazine protons appear as doublets (δ 8.5–9.5 ppm), while nitrogens split signals in ¹⁵N NMR. Mass spectrometry (EI-MS) confirms molecular ion [M]⁺ at m/z 218 (calculated for C₄H₂Cl₂N₃O₂) and fragment peaks (e.g., Cl⁻ loss at m/z 183) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (ICH guidelines): store samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1B). Monitor degradation via HPLC for nitro group reduction (e.g., nitroso intermediates) or hydrolysis. Use inert atmospheres (argon) and desiccants (silica gel) for long-term storage .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Compare yields when substituting Cl at C3 vs. C4: DFT calculations (B3LYP/6-31G*) reveal higher electrophilicity at C4 due to nitro group conjugation. Use Hammett σ constants to correlate substituent effects with reaction rates .
Q. What mechanistic insights explain contradictions in regioselectivity during nucleophilic aromatic substitution (NAS)?
- Methodology : Kinetic studies (UV-Vis monitoring) with amines (e.g., piperazine) in DMSO at 80°C. Competitive substitution at C3 (activated by nitro meta-directing effects) vs. C4 (steric hindrance from Cl) can be modeled via Marcus theory. Isotopic labeling (¹⁵N-nitro) tracks intermediate formation .
Q. Can computational models predict the bioactivity of this compound derivatives against enzymatic targets?
- Methodology : Dock derivatives (e.g., 3,4-dichloro-5-aminopyridazine) into enzyme active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability. Corrogate with in vitro IC₅₀ assays to confirm inhibition .
Q. How do solvent effects modulate the electrochemical reduction of the nitro group in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
